molecular formula C10H19ClN2O B2511335 (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride CAS No. 1332765-60-2

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride

Cat. No.: B2511335
CAS No.: 1332765-60-2
M. Wt: 218.73
InChI Key: ORBSPKZXYSOGDC-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a cyclobutanecarboxamide moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Cyclobutanecarboxamide Group: The cyclobutanecarboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclobutanecarboxamide moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

    (S)-Piperidin-3-ylmethanol Hydrochloride: Shares the piperidine ring but differs in the functional group attached.

    (S)-2-(Piperidin-3-yl)benzamide Hydrochloride: Contains a benzamide group instead of the cyclobutanecarboxamide moiety.

    3-(Piperidin-4-yl)benzoic Acid Hydrochloride: Features a benzoic acid group and a different position of the piperidine ring.

Uniqueness: (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to its specific combination of the piperidine ring and cyclobutanecarboxamide group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSPKZXYSOGDC-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.